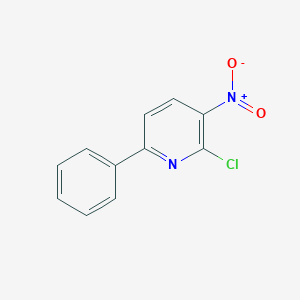

2-Chloro-3-nitro-6-phenylpyridine

Description

BenchChem offers high-quality 2-Chloro-3-nitro-6-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-nitro-6-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXPVVIOGUUGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441453 | |

| Record name | 2-chloro-3-nitro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-88-2 | |

| Record name | 2-chloro-3-nitro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitro-6-phenylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Reactivity of 2-Chloro-3-nitro-6-phenylpyridine

Introduction

2-Chloro-3-nitro-6-phenylpyridine (CAS No. 187242-88-2) is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its structure, featuring a phenyl group, a nitro group, and a chlorine atom on the pyridine ring, offers a versatile scaffold for the development of novel compounds. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the electronic properties of the pyridine ring, making it a key intermediate for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its expected reactivity, based on data from analogous compounds.

Chemical and Physical Properties

| Property | 2-Chloro-3-nitro-6-phenylpyridine | 2-Chloro-3-nitropyridine (Analog) |

| CAS Number | 187242-88-2[1][2][3][4][5] | 5470-18-8[6] |

| Molecular Formula | C₁₁H₇ClN₂O₂[2][3][4] | C₅H₃ClN₂O₂[6] |

| Molecular Weight | 234.64 g/mol [2][3] | 158.54 g/mol [6] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³[2] | Not Available |

| Boiling Point (Predicted) | 391.5 ± 37.0 °C at 760 mmHg[2] | Not Available |

| Flash Point (Predicted) | 190.6 ± 26.5 °C[2] | 185 °C[6] |

| Appearance | Solid (Expected) | Powder[6] |

| Melting Point | Not Available | 103-106 °C[6] |

Synthesis

The synthesis of 2-Chloro-3-nitro-6-phenylpyridine can be effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties.[7] The proposed synthetic pathway involves the reaction of a di-substituted pyridine, 2,6-dichloro-3-nitropyridine, with phenylboronic acid.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[8][9] The general scheme for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine would involve the selective coupling of phenylboronic acid at the 6-position of 2,6-dichloro-3-nitropyridine. The regioselectivity of this reaction is directed by the electronic and steric environment of the two chlorine atoms.

Caption: Proposed synthesis of 2-Chloro-3-nitro-6-phenylpyridine.

The following is a generalized experimental protocol for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine, which should be optimized for specific laboratory conditions.[10][11]

-

Inert Atmosphere Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dichloro-3-nitropyridine (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2-3 eq.).[11]

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, via syringe.[11]

-

Reaction: Place the sealed flask in a preheated oil bath and stir at a temperature typically ranging from 80-110 °C.[11] Monitor the reaction progress using an appropriate technique like TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Reactivity

The reactivity of 2-Chloro-3-nitro-6-phenylpyridine is primarily dictated by the electronic effects of its substituents on the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position.[12] This makes the C-2 position electron-deficient and susceptible to substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[12][13]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a synthetic handle for further functionalization, such as diazotization or acylation reactions.[12]

-

Cross-Coupling Reactions: While the chlorine at the 2-position is susceptible to SNAr, it can also potentially participate in further palladium-catalyzed cross-coupling reactions under specific conditions, allowing for the introduction of other organic moieties.

The regioselectivity of nucleophilic attack on the precursor 2,6-dichloro-3-nitropyridine is an important consideration. The nitro group at the 3-position activates both the ortho (C-2) and para (C-6) positions.[14] However, the inductive effect of the nitro group is strongest at the adjacent C-2 position, making it more electron-deficient and often the kinetically favored site for nucleophilic attack.[14]

Spectral Data

No specific spectral data for 2-Chloro-3-nitro-6-phenylpyridine was found. The following table provides predicted and analogous spectral data to aid in the characterization of the molecule.

| Spectral Data | Predicted/Analogous Information |

| ¹H NMR | Aromatic protons on the pyridine and phenyl rings are expected in the range of δ 7.0-9.0 ppm. The exact shifts and coupling patterns will depend on the final structure and solvent. Data for 2-phenylpyridine shows signals in this region.[15] |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon attached to the chlorine and the carbon in the phenyl ring attached to the pyridine will have characteristic shifts. Data for 4-phenylpyridine shows aromatic carbons between δ 121-150 ppm.[16] |

| IR Spectroscopy | Characteristic peaks for C-Cl, C=C (aromatic), C=N (pyridine), and N-O (nitro group) stretching are expected. For 2-chloro-3-nitropyridine, characteristic IR peaks are observed.[17] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns including the loss of Cl, NO₂, and cleavage of the phenyl group. |

Visualization of Key Processes

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A generalized workflow for a typical organic synthesis experiment, such as the proposed Suzuki coupling, is depicted below.

Caption: A standard experimental workflow for organic synthesis.

Conclusion

2-Chloro-3-nitro-6-phenylpyridine is a valuable synthetic intermediate with predictable reactivity based on the well-understood principles of pyridine chemistry. Its synthesis is accessible through modern cross-coupling techniques, most notably the Suzuki-Miyaura reaction. The presence of the chloro and nitro groups provides handles for a variety of subsequent transformations, making it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

References

- 1. 2-chloro-3-nitro-6-phenylpyridine | 187242-88-2 [chemicalbook.com]

- 2. 2-Chloro-3-Nitro-6-Phenylpyridine [chembk.com]

- 3. 187242-88-2|2-Chloro-3-nitro-6-phenylpyridine|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 187242-88-2 | 2-Chloro-3-nitro-6-phenylpyridine | Aryls | Ambeed.com [ambeed.com]

- 6. 2-Chlor-3-Nitropyridin 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide to 2-Chloro-3-nitro-6-phenylpyridine (CAS: 187242-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-nitro-6-phenylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and spectral analysis, and explores its potential biological significance based on the activities of structurally related nitropyridine derivatives. Detailed experimental protocols and visual representations of synthetic and analytical workflows are included to support researchers in their scientific endeavors.

Chemical and Physical Properties

2-Chloro-3-nitro-6-phenylpyridine is a substituted pyridine derivative characterized by the presence of a chloro, a nitro, and a phenyl group attached to the pyridine ring. These functional groups significantly influence the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the nitro group and the chloro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex derivatives.

Table 1: Physicochemical Properties of 2-Chloro-3-nitro-6-phenylpyridine

| Property | Value | Source |

| CAS Number | 187242-88-2 | N/A |

| Molecular Formula | C₁₁H₇ClN₂O₂ | N/A |

| Molecular Weight | 234.64 g/mol | N/A |

| Melting Point | 147-150 °C | [1] |

| Boiling Point | 400-410 °C | [1] |

| Appearance | Light yellow to yellow solid | A Certificate of Analysis for a commercial sample confirms this appearance.[2] |

| Purity (HPLC) | ≥ 98% | A Certificate of Analysis for a commercial sample indicates a purity of 98.18%.[2] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction. This versatile carbon-carbon bond-forming reaction is widely used in organic synthesis to create biaryl compounds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound (phenylboronic acid) with a halide (2,6-dichloro-3-nitropyridine) in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

-

Reactants:

-

2,6-dichloro-3-nitropyridine (1.00 g, 5.18 mmol)

-

Phenylboronic acid (0.695 g, 5.70 mmol)

-

Caesium carbonate (Cs₂CO₃) (2.02 g, 6.22 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.300 g, 0.26 mmol)

-

-

Solvent:

-

Anhydrous 1,4-dioxane

-

Water

-

-

Procedure:

-

To a solution of 2,6-dichloro-3-nitropyridine in anhydrous 1,4-dioxane, add phenylboronic acid, caesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture at 100°C for 0.166667h (10 minutes) under microwave irradiation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and the catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-nitro-6-phenylpyridine.

-

-

Yield: 41%

Diagram 1: Synthesis of 2-Chloro-3-nitro-6-phenylpyridine via Suzuki Coupling

Spectral Data and Characterization

While a publicly available, detailed spectral analysis for 2-Chloro-3-nitro-6-phenylpyridine is limited, a Certificate of Analysis confirms its structure is consistent with ¹H NMR spectroscopy.[2] The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for 2-Chloro-3-nitro-6-phenylpyridine

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment created by the substituents. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-160 ppm range. The carbon attached to the chlorine would be deshielded, while the carbon bearing the nitro group would also show a downfield shift. |

| IR Spectroscopy | Characteristic peaks would include C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 234, with an isotopic peak (M+2) at m/z 236 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio. |

Diagram 2: General Analytical Workflow for Characterization

Potential Applications in Drug Development and Research

While no specific biological activities have been reported for 2-Chloro-3-nitro-6-phenylpyridine, the nitropyridine scaffold is a well-established pharmacophore in medicinal chemistry.

-

Anticancer Activity: Many nitropyridine derivatives have been investigated for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce DNA damage and cell death.

-

Antimicrobial and Antiviral Agents: The electron-deficient nature of the nitropyridine ring makes it a target for nucleophilic attack by biological macromolecules, potentially inhibiting essential enzymes in pathogens.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. The substituents on 2-Chloro-3-nitro-6-phenylpyridine could be modified to target specific kinase active sites.

Diagram 3: Potential Signaling Pathway Interactions of Nitropyridine Derivatives

Safety and Handling

As with all laboratory chemicals, 2-Chloro-3-nitro-6-phenylpyridine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-3-nitro-6-phenylpyridine is a readily synthesizable substituted pyridine with significant potential as a building block in the development of novel therapeutic agents and functional materials. Its reactivity, driven by the chloro and nitro substituents, allows for a wide range of chemical modifications. While specific biological data for this compound is not yet available, the established importance of the nitropyridine scaffold in medicinal chemistry warrants further investigation into its pharmacological properties. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising compound.

References

A Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 2-Chloro-3-nitro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-3-nitro-6-phenylpyridine, a heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. This guide covers its chemical and physical properties, a plausible synthetic route, key structural features, and prospective applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

2-Chloro-3-nitro-6-phenylpyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a chlorine atom at the 2-position, a nitro group at the 3-position, and a phenyl group at the 6-position. These substituents significantly influence the electronic properties and reactivity of the molecule.

Table 1: Chemical Identifiers for 2-Chloro-3-nitro-6-phenylpyridine

| Identifier | Value |

| IUPAC Name | 2-Chloro-3-nitro-6-phenylpyridine |

| CAS Number | 187242-88-2[1] |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

Table 2: Physical and Predicted Properties

| Property | Value | Source |

| Appearance | White crystalline solid | ChemBK |

| Melting Point | 147-150 °C | ChemBK |

| Boiling Point | 400-410 °C | ChemBK |

| Solubility | Soluble in organic solvents like ethanol and chloroform; insoluble in water. | ChemBK |

Note: The physical properties listed are from a chemical supplier and may not have been independently verified in peer-reviewed literature.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 2-Chloro-3-nitro-6-phenylpyridine is not extensively documented in readily available literature, a highly plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl systems. The proposed synthesis involves the palladium-catalyzed coupling of 2,6-dichloro-3-nitropyridine with phenylboronic acid. The regioselectivity of the coupling is directed by the different reactivities of the two chlorine atoms on the pyridine ring.

This protocol is a representative procedure based on established methods for Suzuki coupling reactions involving chloropyridines.[2][3]

Objective: To synthesize 2-Chloro-3-nitro-6-phenylpyridine from 2,6-dichloro-3-nitropyridine and phenylboronic acid.

Materials:

-

2,6-dichloro-3-nitropyridine

-

Phenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution

-

n-Propanol

-

Deionized Water

-

Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirrer

Procedure:

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,6-dichloro-3-nitropyridine (1.0 equiv.) and phenylboronic acid (1.1 equiv.).

-

Solvent Addition: Add n-propanol to the flask. Stir the mixture for 15 minutes under a nitrogen atmosphere to allow for the dissolution of the solids.

-

Catalyst and Base Addition: To the solution, add palladium acetate (0.003 equiv.), triphenylphosphine (0.01 equiv.), and the 2M aqueous sodium carbonate solution (1.3 equiv.). Add a small amount of additional deionized water.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen environment. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-3-nitro-6-phenylpyridine.

Table 3: Expected Spectroscopic Data

No specific experimental spectra for this compound were found in the searched literature. The following are expected characteristics based on the molecular structure.

| Technique | Expected Signals |

| ¹H NMR | Signals in the aromatic region (approx. 7.4-8.5 ppm). Protons on the phenyl ring would appear as a multiplet, and the two protons on the pyridine ring would appear as distinct doublets. |

| ¹³C NMR | Signals corresponding to 11 unique carbon atoms. The carbon attached to the chlorine (C2) and the carbon attached to the nitro group (C3) would be significantly shifted. Six signals for the phenyl group carbons and five for the pyridine ring carbons are expected. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4] Vibrations for C=C and C=N bonds of the aromatic rings would appear in the 1400–1650 cm⁻¹ region.[4] |

| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z ≈ 234 and an isotopic peak (M+2) at m/z ≈ 236 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. |

Molecular Structure, Reactivity, and Synthetic Potential

The reactivity of 2-Chloro-3-nitro-6-phenylpyridine is governed by its distinct functional groups, making it a valuable synthetic building block.

-

Pyridine Ring: A core heterocyclic scaffold prevalent in pharmaceuticals.

-

2-Chloro Group: The chlorine atom is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position.[5]

-

3-Nitro Group: This strong electron-withdrawing group is key to the reactivity of the C2-chloro position. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), which provides a handle for a wide range of subsequent transformations, such as diazotization, amide bond formation, or further cross-coupling reactions.[5]

-

6-Phenyl Group: This group adds steric bulk and modulates the electronic properties of the molecule, influencing its solubility and potential for π-stacking interactions in larger molecular assemblies.

The diagram below illustrates the synthetic pathway to 2-Chloro-3-nitro-6-phenylpyridine and its potential for diversification into other complex molecules, highlighting its role as a versatile chemical intermediate.

Caption: Synthetic workflow for 2-Chloro-3-nitro-6-phenylpyridine and its key downstream reactions.

Potential Applications in Drug Development and Materials Science

While specific biological activities for 2-Chloro-3-nitro-6-phenylpyridine have not been reported, its structure represents a valuable scaffold for generating libraries of compounds for drug discovery.

-

Medicinal Chemistry: The phenylpyridine motif is present in numerous biologically active compounds. The ability to easily modify both the chloro and nitro positions allows for the systematic exploration of the chemical space around this core. The amino derivative (from nitro reduction) is a precursor for kinase inhibitors, and the SNAr products can be used to synthesize a wide range of potential therapeutic agents.

-

Materials Science: Biaryl compounds are of great interest in the development of organic light-emitting diodes (OLEDs) and other functional materials.[4] The phenylpyridine core can act as a ligand for metal complexes with specific photophysical properties.

References

Spectroscopic and Synthetic Profile of 2-Chloro-3-nitro-6-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic context of the chemical intermediate, 2-Chloro-3-nitro-6-phenylpyridine. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of confirmed data, predicted spectroscopic values derived from analogous compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-3-nitro-6-phenylpyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | d | ~8.5 | H4 |

| ~7.80 | d | ~8.5 | H5 |

| ~8.10 - 7.90 | m | - | Phenyl H (ortho) |

| ~7.60 - 7.40 | m | - | Phenyl H (meta, para) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloro-3-nitro-6-phenylpyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C6 |

| ~150 | C2 |

| ~145 | C-NO₂ |

| ~138 | Phenyl C (ipso) |

| ~130 | Phenyl C (para) |

| ~129 | Phenyl C (ortho/meta) |

| ~128 | Phenyl C (ortho/meta) |

| ~125 | C4 |

| ~122 | C5 |

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-3-nitro-6-phenylpyridine

| m/z | Interpretation |

| ~234.0 | [M]⁺ (for ³⁵Cl) |

| ~236.0 | [M+2]⁺ (for ³⁷Cl, ~32% intensity of M⁺) |

| ~204.0 | [M-NO]⁺ |

| ~188.0 | [M-NO₂]⁺ |

| ~153.0 | [M-NO₂-Cl]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data for 2-Chloro-3-nitro-6-phenylpyridine

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~1600, 1480 | Aromatic C=C Stretch |

| ~1530, 1350 | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~1100 | C-Cl Stretch |

| ~850 - 750 | C-H Bending (out-of-plane) |

Table 5: Predicted UV-Vis Spectroscopy Data for 2-Chloro-3-nitro-6-phenylpyridine

| λmax (nm) | Solvent |

| ~250 - 270 | Ethanol/Methanol |

| ~300 - 320 | Ethanol/Methanol |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the characterization of substituted pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of 2-Chloro-3-nitro-6-phenylpyridine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is conducted. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

-

Sample Introduction : The sample can be introduced via a direct insertion probe or through a gas chromatograph if the compound is sufficiently volatile and thermally stable.

-

Ionization : Electron ionization is performed at a standard energy of 70 eV.

-

Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition : The absorbance is scanned over a wavelength range of approximately 200 to 800 nm. A baseline correction is performed using a cuvette containing only the solvent.

Synthetic Context and Workflow

2-Chloro-3-nitro-6-phenylpyridine is primarily utilized as a synthetic intermediate. Its structure offers multiple reaction sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The chloro and nitro substituents on the pyridine ring are key functional groups that can be targeted in various chemical transformations.

The following diagram illustrates a generalized synthetic workflow involving 2-Chloro-3-nitro-6-phenylpyridine.

Caption: Synthetic workflow of 2-Chloro-3-nitro-6-phenylpyridine.

In-depth NMR Analysis of 2-Chloro-3-nitro-6-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 2-Chloro-3-nitro-6-phenylpyridine. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific compound, this guide outlines the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures. It also details the standard experimental protocols for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for 2-Chloro-3-nitro-6-phenylpyridine in a standard solvent like CDCl₃ are summarized below. These predictions are based on the analysis of substituent effects on the pyridine and benzene rings. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the anisotropic effect of the phenyl ring, will significantly influence the chemical shifts of the protons and carbons.

Table 1: Predicted ¹H NMR Data for 2-Chloro-3-nitro-6-phenylpyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 8.2 - 8.4 | d | ~8-9 |

| H-5 | 7.6 - 7.8 | d | ~8-9 |

| Phenyl H (ortho) | 7.9 - 8.1 | m | - |

| Phenyl H (meta, para) | 7.4 - 7.6 | m | - |

Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-nitro-6-phenylpyridine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 145 - 149 |

| C-4 | 135 - 138 |

| C-5 | 122 - 125 |

| C-6 | 155 - 158 |

| Phenyl C (ipso) | 136 - 139 |

| Phenyl C (ortho) | 128 - 131 |

| Phenyl C (meta) | 129 - 132 |

| Phenyl C (para) | 130 - 133 |

Experimental Protocols

A standard experimental approach for the synthesis and NMR analysis of 2-Chloro-3-nitro-6-phenylpyridine is outlined below.

Synthesis via Suzuki Coupling

The synthesis of 2-Chloro-3-nitro-6-phenylpyridine can be achieved via a Suzuki coupling reaction.[1] This common cross-coupling method is widely used to form carbon-carbon bonds.

Reaction:

Materials:

-

2,6-dichloro-3-nitropyridine

-

Phenylboronic acid (PhB(OH)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Water

Procedure:

-

To a solution of 2,6-dichloro-3-nitropyridine in anhydrous 1,4-dioxane, add phenylboronic acid, an aqueous solution of cesium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Flush the reaction mixture with an inert gas (e.g., Nitrogen or Argon).

-

Heat the mixture to a temperature appropriate for the reaction, which may require microwave irradiation for acceleration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Materials:

-

Synthesized and purified 2-Chloro-3-nitro-6-phenylpyridine

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the proton signals and determine the multiplicities and coupling constants.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and analysis of 2-Chloro-3-nitro-6-phenylpyridine.

Caption: Synthetic workflow for 2-Chloro-3-nitro-6-phenylpyridine.

Caption: Workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide on the Mass Spectrometry of 2-Chloro-3-nitro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry data and analytical protocols for the compound 2-Chloro-3-nitro-6-phenylpyridine (CAS No. 187242-88-2). Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar substituted pyridine compounds.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for 2-Chloro-3-nitro-6-phenylpyridine under electron ionization (EI) mass spectrometry. The prediction is based on the known fragmentation of 2-chloro-3-nitropyridine and general fragmentation pathways for aromatic nitro compounds and phenyl-substituted heterocycles.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 234/236 | [M]⁺˙ | - | Moderate |

| 204/206 | [M - NO]⁺ | NO | Moderate |

| 188/190 | [M - NO₂]⁺ | NO₂ | High |

| 153 | [M - NO₂ - Cl]⁺ | NO₂, Cl | Moderate |

| 127 | [C₁₀H₇N]⁺ | NO₂, Cl, HCN | Low |

| 77 | [C₆H₅]⁺ | C₅H₂ClN₂O₂ | Moderate |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 234/236) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

A standard method for obtaining the mass spectrum of a semi-volatile and thermally stable compound like 2-Chloro-3-nitro-6-phenylpyridine is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Dissolve approximately 1 mg of 2-Chloro-3-nitro-6-phenylpyridine in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

3. Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent the high concentration of the solvent from saturating the detector.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 2-Chloro-3-nitro-6-phenylpyridine using GC-MS.

Caption: A typical workflow for GC-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway for 2-Chloro-3-nitro-6-phenylpyridine under electron ionization.

Caption: Predicted fragmentation of 2-Chloro-3-nitro-6-phenylpyridine.

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-3-nitro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of 2-Chloro-3-nitro-6-phenylpyridine. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this document focuses on a theoretical assessment based on its structural components. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of organic compounds, enabling researchers to generate empirical data. This guide is intended to be a foundational resource for professionals in chemistry and drug development, facilitating informed decisions in experimental design, formulation, and synthesis.

Introduction to 2-Chloro-3-nitro-6-phenylpyridine

2-Chloro-3-nitro-6-phenylpyridine is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and a phenyl group, suggests a complex interplay of physicochemical properties that dictate its solubility. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the nitro group is a strong electron-withdrawing group, and the phenyl group adds significant hydrophobicity. Understanding the solubility of this compound is crucial for its application in various research and development activities, including organic synthesis, medicinal chemistry, and materials science.

Theoretical Solubility Profile

A definitive quantitative solubility profile for 2-Chloro-3-nitro-6-phenylpyridine is not currently documented. However, a qualitative prediction can be derived from the analysis of its constituent functional groups and comparison with structurally related compounds.

The parent compound, 2-chloro-3-nitropyridine, is reported to be sparingly soluble or insoluble in water.[1][2] The addition of a bulky, nonpolar phenyl group at the 6-position of the pyridine ring is expected to significantly decrease its aqueous solubility further. Conversely, the presence of the polar nitro group and the nitrogen atom in the pyridine ring may confer some solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Chloro-3-nitro-6-phenylpyridine

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Insoluble | The hydrophobic nature of the phenyl group and the chloro-substituent likely dominate over the polar contributions of the nitro group and pyridine nitrogen. |

| Buffered Solutions | Likely Insoluble | The compound lacks readily ionizable groups, so changes in pH are unlikely to significantly impact its aqueous solubility. |

| Organic Solvents | ||

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Sparingly to Moderately Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, and the nitro group is polar, allowing for some interaction with protic solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderately to Highly Soluble | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding to the bulky phenyl group. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble | While the phenyl group provides nonpolar character, the polar nitro and chloro groups will limit solubility in highly nonpolar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderately to Highly Soluble | The principle of "like dissolves like" suggests good solubility due to the presence of a chlorine atom in both the solute and the solvent. |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data for 2-Chloro-3-nitro-6-phenylpyridine, the following established experimental protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents.

Methodology:

-

Add approximately 1-2 mg of the finely powdered 2-Chloro-3-nitro-6-phenylpyridine to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution. The compound is considered:

-

Soluble if a clear, homogeneous solution is formed.

-

Sparingly soluble if the solution is hazy or contains a small amount of undissolved solid.

-

Insoluble if the majority of the solid remains undissolved.

-

Qualitative Solubility Testing Workflow

Quantitative Solubility Determination (Gravimetric Method)

This is a classical and highly accurate method for determining the equilibrium solubility of a compound.

Methodology:

-

Prepare a saturated solution by adding an excess of 2-Chloro-3-nitro-6-phenylpyridine to the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weigh the container with the solid residue.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-nitro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Chloro-3-nitro-6-phenylpyridine, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into the compound's chemical behavior, handling, and synthetic applications.

Core Concepts: Reactivity Profile

2-Chloro-3-nitro-6-phenylpyridine is a versatile heterocyclic compound whose reactivity is primarily dictated by the interplay of its three key functional groups: the chloro substituent at the 2-position, the nitro group at the 3-position, and the phenyl group at the 6-position, all on a pyridine scaffold.

The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The chlorine atom at the 2-position is significantly activated towards nucleophilic aromatic substitution (SNAr) . This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the strongly deactivating nitro group at the 3-position. This activation makes the C-2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]

The nitro group at the 3-position is a strong electron-withdrawing group and can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities for further functionalization, such as the formation of amides, sulfonamides, or diazonium salts, which are common strategies in the synthesis of biologically active molecules.[3][4][5]

The phenyl group at the 6-position primarily adds steric bulk to the molecule and can influence the overall electronic properties and solubility. It can also be a site for further functionalization through electrophilic aromatic substitution on the phenyl ring itself, although this is less common compared to reactions on the pyridine core.

Physicochemical and Stability Data

While specific experimental data for 2-Chloro-3-nitro-6-phenylpyridine is not extensively reported, the following table summarizes key physicochemical properties and stability information inferred from closely related analogs like 2-chloro-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine.[6][7]

| Property | Predicted/Inferred Value | Source (Analogous Compounds) |

| Molecular Formula | C₁₁H₇ClN₂O₂ | - |

| Molecular Weight | 234.64 g/mol | - |

| Appearance | Likely a yellow to light orange crystalline solid | [6][8] |

| Melting Point | Expected to be in the range of 100-150 °C | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMF, toluene. | [8] |

| Stability | Stable under recommended storage conditions. Avoid high temperatures, strong oxidizing agents, acids, and bases. | [9][10] |

| Decomposition | Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride. | [9] |

Handling and Storage:

2-Chloro-3-nitro-6-phenylpyridine should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9][11][12][13] It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[9][12]

Key Chemical Transformations & Experimental Protocols

This section details the primary chemical transformations of 2-Chloro-3-nitro-6-phenylpyridine and provides generalized experimental protocols based on reactions with analogous compounds.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-2 position is readily displaced by various nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

General Experimental Protocol (adapted from similar substrates): [14]

-

Materials: 2-Chloro-3-nitro-6-phenylpyridine (1.0 eq), desired amine or other nucleophile (1.1-1.5 eq), a base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-3-nitro-6-phenylpyridine and the solvent.

-

Add the nucleophile followed by the base.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Expected Reactivity and Yields:

Based on reactions with similar 2-chloronitropyridines, high yields are expected with a variety of nucleophiles including primary and secondary amines, alkoxides, and thiolates.

Reduction of the Nitro Group

The nitro group can be reduced to a primary amine, providing a key synthetic handle for further derivatization.

General Experimental Protocol (adapted from similar substrates): [14][15]

-

Materials: 2-Chloro-3-nitro-6-phenylpyridine (1.0 eq), a reducing agent such as iron powder (5.0 eq) or tin(II) chloride, and a solvent like ethanol or a mixture of ethanol and acetic acid.

-

Procedure:

-

Suspend 2-Chloro-3-nitro-6-phenylpyridine in the chosen solvent.

-

Add the reducing agent.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction and filter to remove the metal residues.

-

Concentrate the filtrate and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers and concentrate to yield the amino-pyridine derivative.

-

Common Reducing Agents and Conditions:

| Reducing Agent | Conditions | Notes |

| Fe / Acetic Acid | Refluxing acetic acid | Mild and effective for many substrates. |

| SnCl₂ | Refluxing methanol or ethanol | Mild conditions, good for substrates with other reducible groups. |

| H₂ / Pd/C | Catalytic hydrogenation | Effective but may also reduce other functional groups. |

| Zn / Acetic Acid | Acidic conditions | Mild and chemoselective.[3] |

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of 2-Chloro-3-nitro-6-phenylpyridine, the following diagrams, generated using Graphviz, depict key reaction pathways and a general experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. davidpublisher.com [davidpublisher.com]

Potential Research Applications of 2-Chloro-3-nitro-6-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitro-6-phenylpyridine, a substituted nitropyridine, stands as a versatile intermediate in synthetic organic chemistry with significant potential in the realm of drug discovery and materials science. Its unique trifunctionalized structure, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a phenyl moiety, offers a rich platform for a variety of chemical transformations. This technical guide elucidates the known synthetic pathways to 2-Chloro-3-nitro-6-phenylpyridine, details its application as a key building block in the synthesis of complex bioactive molecules, and explores its broader potential research applications based on the well-established reactivity of the nitropyridine scaffold.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] Nitropyridines, in particular, serve as readily available precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chlorine atom provides a convenient leaving group for such reactions. The phenyl group in 2-Chloro-3-nitro-6-phenylpyridine adds another dimension for structural modification and can play a crucial role in molecular recognition and binding to biological targets.

Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

The primary and most efficient method for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Cross-Coupling

The synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with phenylboronic acid in the presence of a palladium catalyst and a base.[3]

dot

Experimental Protocol: Suzuki Coupling

The following protocol is adapted from the literature for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine[3]:

-

To a solution of 2,6-dichloro-3-nitropyridine (1.00 g, 5.18 mmol) in anhydrous 1,4-dioxane, add phenylboronic acid (0.695 g, 5.70 mmol), aqueous cesium carbonate (2 M, 7.5 mL, 15 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 g, 0.02 mmol).

-

Flush the reaction mixture with nitrogen gas several times.

-

Heat the mixture to 100°C in a microwave reactor for 10 minutes.

-

Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 41% | [3] |

| CAS Number | 187242-88-2 | [4][5] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [5] |

| Molecular Weight | 234.64 g/mol | N/A |

Potential Research Applications

The trifunctionalized nature of 2-Chloro-3-nitro-6-phenylpyridine makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the field of medicinal chemistry.

Intermediate in the Synthesis of Kinase Inhibitors

Patents have disclosed the use of 2-Chloro-3-nitro-6-phenylpyridine as a key starting material in the multi-step synthesis of 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine, a compound investigated for its potential as a kinase inhibitor in cancer therapy.[6][7]

The synthetic pathway involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by an aniline derivative. This is followed by reduction of the nitro group and subsequent cyclization to form the imidazo[4,5-b]pyridine core.

dot

Scaffold for Novel Bioactive Molecules

The reactivity of the 2-chloro-3-nitropyridine scaffold is well-documented, allowing for the introduction of a wide range of functionalities through nucleophilic aromatic substitution.[8][9] This versatility can be exploited to generate libraries of novel compounds for biological screening.

-

Amination: Reaction with various primary and secondary amines can introduce diverse side chains, which can modulate the compound's physicochemical properties and biological activity.

-

Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties, which are present in many biologically active compounds.

-

Alkoxylation: Reaction with alcohols or phenols can introduce ether linkages, which can improve metabolic stability and other pharmacokinetic properties.

dot

Precursor for Fused Heterocyclic Systems

The reduction of the nitro group to an amino group provides a handle for the construction of fused heterocyclic systems. The resulting 2-chloro-3-amino-6-phenylpyridine can undergo intramolecular cyclization reactions with appropriate reagents to form various bicyclic and tricyclic scaffolds, which are of great interest in drug discovery.

Conclusion

2-Chloro-3-nitro-6-phenylpyridine is a valuable and versatile chemical intermediate. While its direct biological activity has not been extensively reported, its utility as a building block in the synthesis of complex, biologically active molecules, such as kinase inhibitors, is evident. The well-established reactivity of the 2-chloro-3-nitropyridine scaffold suggests a broad scope for its application in the generation of novel compound libraries for drug discovery and development. Further exploration of this compound's reactivity and its incorporation into diverse molecular architectures is a promising avenue for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16013-85-7 | 2,6-Dichloro-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]

- 4. 187242-88-2 | 2-Chloro-3-nitro-6-phenylpyridine | Aryls | Ambeed.com [ambeed.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. KR20160135234A - Process of preparing 3-(3-(4-(1-aminocyclobutyl) phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]

- 7. AU2015236273B2 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo(4,5-b)pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-3-nitro-6-phenylpyridine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine. The synthetic route is based on a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dichloro-3-nitropyridine and phenylboronic acid. This method offers a reliable pathway to selectively introduce a phenyl group at the C6 position of the pyridine ring, a common challenge in the functionalization of dihalopyridines. The protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and characterization guidelines.

Introduction

Substituted pyridines are crucial building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Specifically, 2-chloro-3-nitro-6-phenylpyridine serves as a valuable intermediate for the synthesis of more complex molecules due to the presence of multiple reactive sites. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6] However, the selective functionalization of dihalopyridines can be challenging due to the differing reactivity of the halogen atoms and the potential for catalyst inhibition by the pyridine nitrogen.[7] This protocol outlines a method to achieve selective mono-arylation of 2,6-dichloro-3-nitropyridine.

Reaction Scheme

The synthesis of 2-Chloro-3-nitro-6-phenylpyridine is achieved through the Suzuki-Miyaura cross-coupling reaction as depicted below:

General reaction scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reaction components and conditions that can be employed for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine.

Table 1: Key Reaction Components and Their Roles

| Component | Example(s) | Role in Reaction |

| Starting Material | 2,6-Dichloro-3-nitropyridine | Electrophilic partner providing the pyridine core. |

| Reagent | Phenylboronic acid | Nucleophilic partner providing the phenyl group. |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction.[8][9] |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium catalyst and facilitates the catalytic cycle.[7][8] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates transmetalation.[7][8][9] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer.[7][8][9] |

Table 2: Typical Reaction Conditions for Suzuki Coupling of Chloropyridines

| Parameter | Typical Range | Notes |

| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive chloro-substrates.[8] |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion.[7] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and reagents.[7][8] |

| Equivalents of Phenylboronic Acid | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the starting material.[7][8] |

| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine.

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer with heating plate

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2,6-dichloro-3-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).[8]

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask.[7][8] The mixture is stirred to dissolve the solids.

-

Catalyst Preparation and Addition: In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.[7][8]

-

Add the catalyst solution to the reaction flask via syringe.

-

Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[7]

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-3-nitro-6-phenylpyridine.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow Diagram

A step-by-step workflow for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine.

Catalytic Cycle Diagram

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 2-Chloro-3-nitro-6-phenylpyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds. The synthesis of this and similar molecules is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, offering a versatile and high-yielding route to biaryl compounds.

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine using a palladium-catalyzed Suzuki-Miyaura coupling reaction between 2,6-dichloro-3-nitropyridine and phenylboronic acid. The regioselectivity of this reaction is a key consideration, and under appropriate conditions, selective mono-arylation at the 6-position can be achieved.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and subsequent reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes optimized reaction conditions for the regioselective synthesis of 2-Chloro-3-nitro-6-phenylpyridine. These conditions are based on established protocols for the Suzuki-Miyaura coupling of chloropyridines.

| Parameter | Condition | Notes |

| Starting Material | 2,6-dichloro-3-nitropyridine | --- |

| Coupling Partner | Phenylboronic acid | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | 1 - 5 mol% |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1 - 3 mol% | |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 2 - 5 mol% | |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 2 - 6 mol% |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 2 - 6 mol% | |

| PPh₃ (Triphenylphosphine) | 4 - 10 mol% | |

| Base | K₃PO₄ (Potassium phosphate) | 2.0 - 3.0 equivalents |

| K₂CO₃ (Potassium carbonate) | 2.0 - 3.0 equivalents | |

| Cs₂CO₃ (Cesium carbonate) | 2.0 - 3.0 equivalents | |

| Solvent | Toluene/H₂O (e.g., 4:1 to 10:1 v/v) | Degassed |

| 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1 v/v) | Degassed | |

| Temperature | 80 - 110 °C | Reaction progress should be monitored |

| Reaction Time | 4 - 24 hours | Dependent on substrate and catalyst system |

| Yield | Moderate to Excellent | Dependent on optimized conditions |

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2,6-dichloro-3-nitropyridine with phenylboronic acid. Optimization may be required for specific scales and equipment.

Materials:

-

2,6-dichloro-3-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous, degassed)

-

Water (deionized, degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloro-3-nitropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene.

-

Reaction Mixture Assembly: Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining degassed toluene and degassed water (e.g., in a 10:1 v/v ratio).

-

Degassing: Further degas the reaction mixture by bubbling a gentle stream of Argon or Nitrogen through the solution for 10-15 minutes.

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-3-nitro-6-phenylpyridine.

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine.

Application Notes and Protocols: "2-Chloro-3-nitro-6-phenylpyridine" as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a versatile trifunctional heterocyclic building block of significant interest in organic synthesis. Its unique arrangement of a nucleophilically displaceable chloro group, an electron-withdrawing nitro group, and a customizable phenyl moiety provides a rich platform for the synthesis of a diverse array of complex molecules. The pyridine core is a prevalent scaffold in medicinal chemistry, and the strategic placement of these functional groups allows for sequential and regioselective modifications, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

The chloro group at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group and the pyridine nitrogen. This facilitates the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The nitro group, in addition to its activating effect, can be readily reduced to an amino group, providing a handle for further derivatization through amide bond formation, diazotization, or participation in the construction of fused heterocyclic systems. Finally, the phenyl group at the 6-position can be further functionalized, or its presence can be crucial for biological activity in the target molecule.

Physicochemical and Spectroscopic Data

While extensive experimental data for 2-Chloro-3-nitro-6-phenylpyridine is not widely published, the following table summarizes its known and predicted properties. Spectroscopic data can be estimated based on the analysis of structurally related compounds.

| Property | Value | Reference/Notes |

| CAS Number | 187242-88-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [1] |

| Molecular Weight | 234.64 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 147-150 °C | [1] |

| Boiling Point | 376.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), insoluble in water. | [1] |

| ¹H NMR (CDCl₃, est.) | δ 7.5-7.7 (m, 3H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 8.1 (d, 1H, Py-H), 8.5 (d, 1H, Py-H) | Estimated based on related phenylpyridine structures. |

| ¹³C NMR (CDCl₃, est.) | δ 120-140 (Ar-C), 145-160 (Py-C) | Estimated based on related nitropyridine structures. |

| IR (KBr, cm⁻¹, est.) | ~3100-3000 (Ar C-H), ~1590, 1470 (Ar C=C), ~1530, 1350 (NO₂), ~850 (C-Cl) | Estimated based on related compounds. |

Synthesis of 2-Chloro-3-nitro-6-phenylpyridine

A plausible and efficient method for the synthesis of 2-Chloro-3-nitro-6-phenylpyridine is via a Suzuki-Miyaura cross-coupling reaction. This approach utilizes the commercially available 2,6-dichloro-3-nitropyridine and phenylboronic acid. The differential reactivity of the two chloro groups is key, though in this case, a slight excess of the boronic acid might be required to drive the reaction to the mono-substituted product.

References

Application Notes and Protocols: The Role of 2-Chloro-3-nitro-6-phenylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-phenylpyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in medicinal chemistry primarily lies in its role as a key intermediate for the development of targeted therapies, particularly in the field of oncology. The presence of reactive sites—a chloro group susceptible to nucleophilic substitution and a nitro group that can be reduced to an amine—makes it a versatile scaffold for constructing diverse molecular architectures.